5-Amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile
Description
5-Amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile is a phenylpyrazole derivative characterized by a pyrazole core substituted with a cyano group at position 4, an amino group at position 5, and a vinyl chain bearing a 3-ethoxy-4-hydroxyphenyl moiety at position 2. However, its poor water solubility limits oral bioavailability, a challenge noted in preliminary studies .
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-2-22-13-6-9(3-4-12(13)21)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6,21H,2H2,1H3,(H3,18,19,20)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQZHJBMIAHXRZ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method involves the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use in drug development.
Medicine: It may have applications in the treatment of various diseases due to its bioactive properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key Compounds for Comparison:
LN002 (5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile) Substituents: Position 1 has a phenyl group; the vinyl chain terminates in a 3-phenylpyrazole instead of 3-ethoxy-4-hydroxyphenyl. Activity: Exhibits anti-Cryptosporidium activity but suffers from poor solubility .
Compound A (5-amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile) Substituents: Simpler 2-hydroxyphenyl group at position 3. Activity: Shows anticancer activity (IC₅₀ = 0.25 µM against A-549 lung carcinoma cells) . Comparison: The absence of a vinyl-cyano moiety in Compound A reduces steric hindrance, possibly improving solubility and enabling distinct biological targeting.
Compound 20 (1-acetyl-5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile) Substituents: Methylthio at position 3, acetyl at position 1. Physical Properties: Melting point 212–215°C; 93% yield . Comparison: The acetyl and methylthio groups in Compound 20 may enhance metabolic stability compared to the target compound’s polar hydroxy group, which could increase solubility but reduce membrane permeability.
5-Amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile Substituents: 4-Methoxyphenylamino group at position 3. Synthesis: Prepared via cyclocondensation with hydrazine hydrate . Comparison: The methoxy group’s electron-donating nature contrasts with the target’s ethoxy-hydroxy combination, affecting electronic distribution and binding interactions.
Physical and Chemical Properties
Biological Activity
5-Amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of 5-amino pyrazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly desirable to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Anti-inflammatory Effects
Research has demonstrated that 5-amino pyrazole derivatives exhibit potent anti-inflammatory activity. For example, a study reported that certain pyrazole derivatives showed significant inhibition of COX-2 with IC50 values comparable to standard NSAIDs like celecoxib. The compound's structure allows it to effectively bind to the active site of the enzyme, thereby inhibiting prostaglandin synthesis.
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 5-Amino Pyrazole | 0.04 ± 0.01 | High |
| Celecoxib | 0.04 ± 0.01 | Reference |
Analgesic Activity
In vivo studies have indicated that this compound also possesses analgesic properties. It was effective in reducing pain in models such as the carrageenan-induced paw edema test, which assesses both inflammatory and nociceptive responses.
Case Studies
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Study on Inhibition of Inflammatory Mediators
- A study evaluated the efficacy of 5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile in a rat model of inflammation.
- Results indicated a significant reduction in edema and inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.
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Safety Profile Assessment
- Histopathological examinations revealed minimal degenerative changes in vital organs such as the liver and kidneys, suggesting a favorable safety profile for this compound compared to traditional NSAIDs.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for COX enzymes. For instance:
- The presence of hydroxyl groups increases solubility and bioavailability.
- Ethoxy substitutions improve binding affinity due to enhanced hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
